N-(Tert-butyl)-3-chloropropanamide chemical properties
N-(Tert-butyl)-3-chloropropanamide chemical properties
An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide: Synthesis, Properties, and Applications
Abstract
N-(Tert-butyl)-3-chloropropanamide is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring both a reactive alkyl chloride and a stable amide functional group, it serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its applications, particularly as an intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this valuable synthetic intermediate.
Introduction and Significance
N-(Tert-butyl)-3-chloropropanamide, with CAS Number 100859-81-2, is a member of the halogenated amide family.[1][2][3] Its structure is characterized by a propanamide backbone with a chlorine atom at the 3-position and a bulky tert-butyl group attached to the amide nitrogen. This specific arrangement of functional groups makes it a valuable precursor in multi-step syntheses. The tert-butyl group provides steric hindrance that can influence reaction pathways and the physicochemical properties of downstream products, while the primary chloride offers a reactive site for nucleophilic substitution. Its utility is primarily seen in its role as an intermediate for creating larger, more complex molecules, making it a relevant compound in the fields of medicinal chemistry and materials science.[1][4]
Physicochemical Properties
The physical and chemical properties of N-(Tert-butyl)-3-chloropropanamide are summarized below. This data has been aggregated from various authoritative sources to provide a reliable reference.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | N-tert-butyl-3-chloropropanamide | [2] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [2][3] |
| CAS Number | 100859-81-2 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Purity | Commercially available at >95% | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile) | [1] |
| SMILES | CC(C)(C)NC(=O)CCCl | [2] |
| InChIKey | KZXIRPZPFZEMJA-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| LogP | 1.53 | [3] |
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing N-(Tert-butyl)-3-chloropropanamide is through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and tert-butylamine.[5] This reaction is a standard procedure for amide bond formation.
General Reaction Scheme
The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. In many protocols, an excess of the amine starting material serves this purpose; alternatively, a non-nucleophilic base like triethylamine can be used.[6][7]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard, reliable method for the synthesis of N-(Tert-butyl)-3-chloropropanamide.
Materials:
-
3-Chloropropionyl chloride
-
Tert-butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield N-(Tert-butyl)-3-chloropropanamide as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(Tert-butyl)-3-chloropropanamide.
Chemical Reactivity and Applications in Drug Development
The synthetic value of N-(Tert-butyl)-3-chloropropanamide lies in its dual reactivity. The amide group is generally stable under neutral and basic conditions, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for selective modification at the chloro- C(3) position.
This compound serves as a key building block for introducing a -(CH₂)₂-C(=O)N-tBu moiety into a target molecule. This structural unit is found in various compounds explored during drug discovery. For instance, the propionamide scaffold is a common feature in pharmacologically active molecules.[5] The presence of a halogen, like chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]
Potential applications include:
-
Linker Chemistry: The molecule can be used to link two different molecular fragments, where one fragment is introduced via substitution of the chloride and the other is part of the initial nucleophile.
-
Precursor to Heterocycles: The electrophilic carbon and the potential for modification at the amide nitrogen can be exploited to synthesize various heterocyclic systems.
-
Pharmaceutical Scaffolding: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Safety, Handling, and Storage
As with any chemical reagent, N-(Tert-butyl)-3-chloropropanamide should be handled with appropriate safety precautions.
-
Hazards: The compound may cause skin and eye irritation.[1] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a cool, dry place away from direct sunlight and moisture.[1] Keep the container tightly sealed to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Spectral Data
Full spectral characterization is essential for confirming the identity and purity of the synthesized compound. Public databases provide reference spectra for N-(Tert-butyl)-3-chloropropanamide.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for reference.[2]
-
Mass Spectrometry (MS): GC-MS data has been recorded and is accessible.[2]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available.[2]
Researchers are advised to consult these resources, such as the PubChem database, to compare with their experimentally obtained data.[2]
References
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Symax Laboratories Private Limited. N-(TERT-BUTYL)-3-CHLOROPROPANAMIDE (Cas No. 100859-81-2). [Link]
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PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]
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PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. [Link]
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Riley, J., et al. (2023). Continuous flow synthesis of bupropion hydrochloride. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. [Link]
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PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]
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NIST. Propanamide, N,N-dibutyl-3-chloro-. NIST Chemistry WebBook. [Link]
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Verstraete, B., et al. (2016). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]
- Google Patents. Synthetic method of 3-chloropropionyl chloride.
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Turbeville, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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PubChem. Propanamide, N-butyl-3-chloro-. National Center for Biotechnology Information. [Link]
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LookChem. Cas 94318-74-8,N-(TERT-BUTYL)-2-CHLOROPROPANAMIDE. [Link]
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